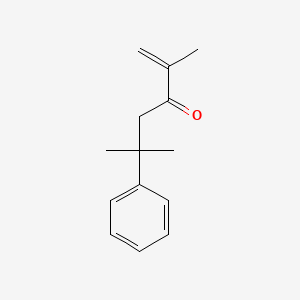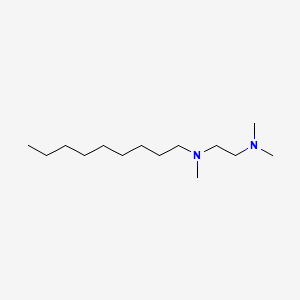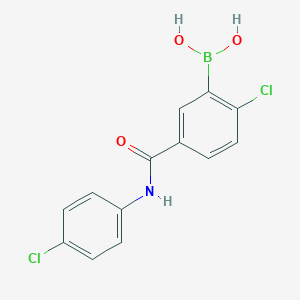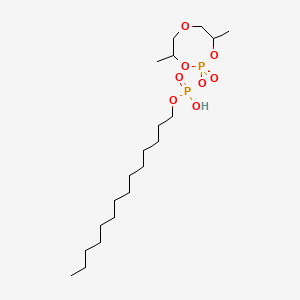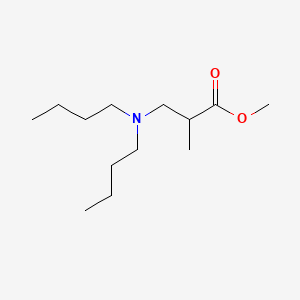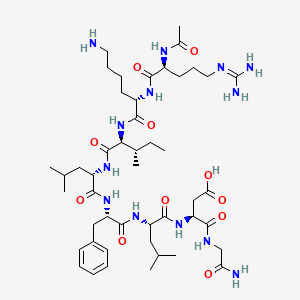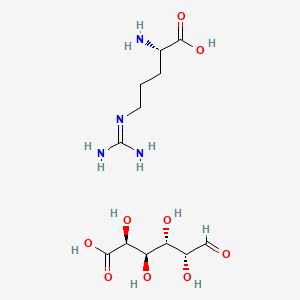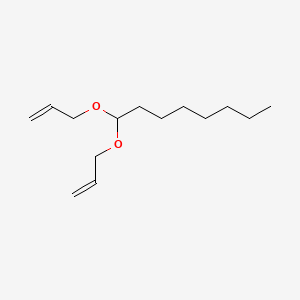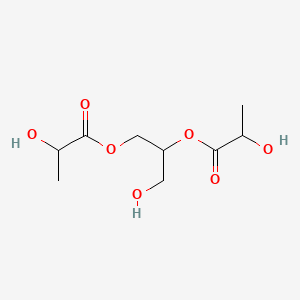
Arthrinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arthrinic acid is a novel antifungal polyhydroxyacid isolated from the fungus Arthrinium phaeospermum. It has a molecular formula of C32H54O9 and is characterized by its complex structure, which includes multiple hydroxyl groups and double bonds . This compound has shown significant antifungal activity, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arthrinic acid is primarily isolated from solid-state fermentations of Arthrinium phaeospermum. The isolation process involves bioassay-guided separation to track the antifungal activity to a single compound . The structure of this compound is determined using NMR spectroscopic studies, which reveal its linear structure with seven hydroxyl groups .
Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is typically produced in laboratory settings through fermentation processes involving Arthrinium phaeospermum .
Analyse Des Réactions Chimiques
Types of Reactions: Arthrinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s multiple hydroxyl groups and double bonds make it reactive under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Arthrinic acid has a wide range of scientific research applications due to its antifungal properties :
Chemistry: Used as a model compound to study the reactivity of polyhydroxyacids.
Biology: Investigated for its potential as a natural antifungal agent.
Medicine: Explored for its potential therapeutic applications in treating fungal infections.
Industry: Considered for use in agrochemicals to protect crops from fungal pathogens.
Mécanisme D'action
Arthrinic acid can be compared with other similar compounds produced by Arthrinium species, such as arthrichitin and arundifungin . These compounds also exhibit antifungal properties but differ in their chemical structures and specific activities . This compound is unique due to its complex structure with multiple hydroxyl groups and double bonds, which contribute to its broad-spectrum antifungal activity .
Comparaison Avec Des Composés Similaires
- Arthrichitin
- Arundifungin
- Phomenoic acid
- Actinopolysporins
- Woodylides
Propriétés
Numéro CAS |
1078129-65-3 |
|---|---|
Formule moléculaire |
C32H54O9 |
Poids moléculaire |
582.8 g/mol |
Nom IUPAC |
(6E,10E,14E,18E,20E)-2,3,5,9,13,17-hexahydroxy-20-(hydroxymethyl)-14,16,18,22,24-pentamethylhexacosa-6,10,14,18,20-pentaenoic acid |
InChI |
InChI=1S/C32H54O9/c1-7-20(2)14-21(3)15-25(19-33)17-24(6)30(38)23(5)16-22(4)28(36)13-9-11-26(34)10-8-12-27(35)18-29(37)31(39)32(40)41/h8-9,11-12,15-17,20-21,23,26-31,33-39H,7,10,13-14,18-19H2,1-6H3,(H,40,41)/b11-9+,12-8+,22-16+,24-17+,25-15+ |
Clé InChI |
VTIWIBQZTPEOSH-ZQZRMASVSA-N |
SMILES isomérique |
CCC(C)CC(C)/C=C(/CO)\C=C(/C)\C(C(C)/C=C(\C)/C(C/C=C/C(C/C=C/C(CC(C(C(=O)O)O)O)O)O)O)O |
SMILES canonique |
CCC(C)CC(C)C=C(CO)C=C(C)C(C(C)C=C(C)C(CC=CC(CC=CC(CC(C(C(=O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


